tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate and its derivatives are primarily utilized as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing compounds like crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, efficient multi-step synthesis processes have been developed to create tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate, highlighting its role as a precursor in synthesizing complex organic compounds (Vaid et al., 2013).
Asymmetric Synthesis
In the field of asymmetric synthesis, tert-butyl derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate serve as useful intermediates for synthesizing nociceptin antagonists. These compounds are critical for drug discovery and development, particularly in pain management (Jona et al., 2009).
Antibacterial and Anthelmintic Activity
Research on tert-butyl derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has shown potential in antibacterial and anthelmintic applications. Such compounds, after synthesis and characterization, have been screened for in vitro activities, revealing their moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).
Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available materials has been optimized, demonstrating its essential role in the development of novel anticancer therapies (Zhang et al., 2018).
X-ray Diffraction Studies and Characterization
The derivatives of tert-butyl piperidine-1-carboxylate have also been a subject of interest in structural chemistry. Investigations through X-ray diffraction studies help understand the molecular structure, which is crucial for designing more effective compounds in pharmaceutical applications (Richter et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(5-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-7-10-15(13-22)17-20-12-16(21-17)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSCIYPSHQRISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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